molecular formula C38H30N4O7S2 B2643957 ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 392251-66-0

ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2643957
CAS No.: 392251-66-0
M. Wt: 718.8
InChI Key: YOEMKNGEHZKHDN-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as ethoxycarbonyl and phenyl groups, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl chloroformate, phenyl isothiocyanate, and appropriate catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for commercial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Properties

IUPAC Name

ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N4O7S2/c1-3-47-35(45)31-29(23-11-7-5-8-12-23)39-37(50-31)41-33(43)25-15-19-27(20-16-25)49-28-21-17-26(18-22-28)34(44)42-38-40-30(24-13-9-6-10-14-24)32(51-38)36(46)48-4-2/h5-22H,3-4H2,1-2H3,(H,39,41,43)(H,40,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEMKNGEHZKHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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